![molecular formula C20H33BrO4 B12594009 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene CAS No. 649739-53-7](/img/structure/B12594009.png)
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene is an organic compound with a complex structure that includes bromine, ethoxy, and octyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene typically involves multiple steps. One common method includes the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with octyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromine groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination and etherification steps, often involving the use of catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, forming simpler ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents used under anhydrous conditions[][4].
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include simpler ethers and alcohols.
Applications De Recherche Scientifique
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene involves its interaction with various molecular targets. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The ethoxy and octyloxy groups contribute to the compound’s solubility and reactivity in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- Diethylene glycol 2-bromoethyl methyl ether
Uniqueness
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene is unique due to its combination of bromine, ethoxy, and octyloxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds .
Propriétés
Numéro CAS |
649739-53-7 |
|---|---|
Formule moléculaire |
C20H33BrO4 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-4-octoxybenzene |
InChI |
InChI=1S/C20H33BrO4/c1-2-3-4-5-6-7-13-24-19-8-10-20(11-9-19)25-18-17-23-16-15-22-14-12-21/h8-11H,2-7,12-18H2,1H3 |
Clé InChI |
SVPTYWASINCVSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


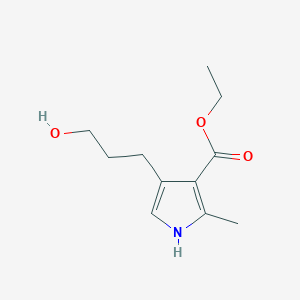
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
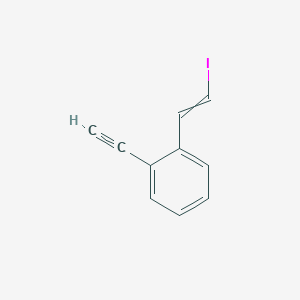
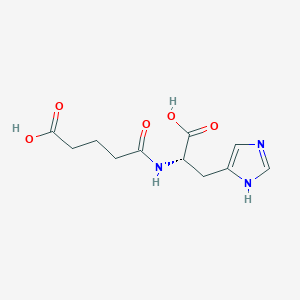

![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
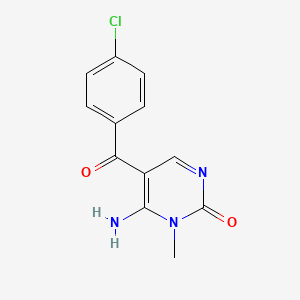
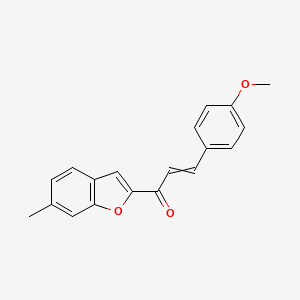
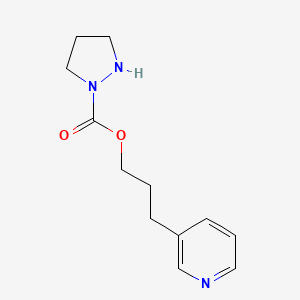

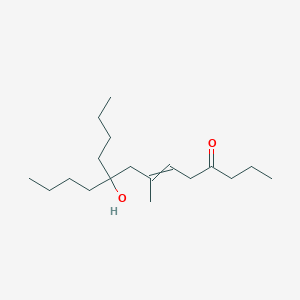
![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
